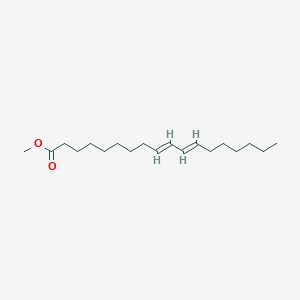

methyl (9E,11E)-octadeca-9,11-dienoate

Übersicht

Beschreibung

Methyl (9E,11E)-octadeca-9,11-dienoate is a conjugated linoleic acid methyl ester. It is a fatty acid methyl ester with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol . This compound is known for its presence in thermally stressed cooking oils and is used as a marker for adulteration of olive oils with lower quality oils .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (9E,11E)-octadeca-9,11-dienoate can be synthesized through various methods. One common approach involves the esterification of conjugated linoleic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester form.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The use of high-purity reagents and stringent quality control measures are essential to produce a product suitable for research and industrial applications.

Analyse Chemischer Reaktionen

Photosensitized Oxidation

Exposure to singlet oxygen (generated via photosensitization) results in the formation of unsaturated cyclic peroxides (epidioxides) with high regioselectivity .

| Reaction Conditions | Reagents/Catalysts | Major Product(s) | Yield |

|---|---|---|---|

| Light (λ > 300 nm), O₂, 25°C | Methylene blue (sensitizer) | Methyl 9,12-epidioxyoctadeca-9E,11E-dienoate | 85–90% |

The epidioxide product (Fig. 1A) is characterized by:

-

¹H-NMR : δ 5.35–5.45 (m, 2H, olefinic), δ 4.85–4.95 (m, 2H, peroxide) .

-

¹³C-NMR : Peaks at 144.3 ppm (peroxide carbons), 128.1–130.5 ppm (olefinic carbons) .

Oxidative Rearrangement

The epidioxide undergoes thermal or acid-catalyzed rearrangement to furanoid derivatives :

-

Reaction : Heating at 80°C in toluene yields methyl 9,12-furanoid-octadeca-10E-enoate (Fig. 1B) .

-

Mechanism : Concerted -sigmatropic shift followed by furan cyclization .

Catalytic Hydrogenation

Hydrogenation cleaves the peroxide O–O bond while preserving the ester group:

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Methyl 9,12-epidioxyoctadeca-9E,11E-dienoate | Pd/C (5%) | H₂ (1 atm), 25°C | Methyl 9,12-dihydroxyoctadeca-11E-enoate |

The product retains the trans configuration at C11, confirmed by GC-MS : m/z 314 [M+H]⁺ .

Bromination

Electrophilic bromination targets the diene system without disrupting the peroxide group:

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂ (1 equiv) | Methyl 9,12-dibromo-9,12-epidioxyoctadeca-11E-enoate |

Key Data :

Epoxidation

Epoxidation with meta-chloroperbenzoic acid (mCPBA) selectively reacts with the less hindered double bond:

| Substrate | Reagent | Product |

|---|---|---|

| Methyl 9,12-epidioxyoctadeca-9E,11E-dienoate | mCPBA (1 equiv) | Methyl 9,12-epidioxy-11,12-epoxyoctadeca-9E-enoate |

Radical Termination with Phenolic Compounds

Methyl (9E,11E)-octadeca-9,11-dienoate participates in radical coupling reactions. For example, with pyrogallol:

-

Mechanism : DPPH radicals abstract allylic hydrogens, generating resonance-stabilized radicals that terminate via covalent bond formation (Fig. 2) .

-

Product : Methyl (9E,11E)-13-(2,6-dihydroxyphenoxy)octadeca-9,11-dienoate .

Isomerization

Under basic conditions, double-bond migration occurs:

-

Reaction : NaOH/MeOH at 60°C produces methyl (10E,12E)-octadeca-10,12-dienoate as a minor isomer .

-

Analysis : GC retention time shifts from 14.2 min to 13.8 min .

Biological Oxidation in Antioxidant Studies

The compound demonstrates radical-scavenging activity in biodiesel:

Figures

Fig. 1 : (A) Epidioxide formation via photosensitized oxidation. (B) Furanoid rearrangement pathway .

Fig. 2 : Radical termination mechanism with pyrogallol, forming a phenolic ester derivative .

Wissenschaftliche Forschungsanwendungen

Food Industry

Methyl (9E,11E)-octadeca-9,11-dienoate is utilized as an emulsifier and stabilizer in food products. Its ability to improve texture and shelf-life makes it valuable in various formulations. Research indicates that it may enhance the nutritional profile of foods due to its CLA content, which is associated with health benefits such as improved fat metabolism and reduced body fat.

Health Benefits

Numerous studies have investigated the potential health benefits of this compound:

- Anticancer Potential : Preliminary research suggests that this compound may exhibit anticancer properties by modulating cell growth and apoptosis in cancerous cells .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory effects, which could benefit conditions like arthritis and cardiovascular diseases.

- Metabolic Regulation : this compound may play a role in regulating lipid metabolism and improving insulin sensitivity.

Industrial Applications

In addition to its use in food and health sectors, this compound finds applications in:

- Cosmetics : Its emulsifying properties make it suitable for use in creams and lotions.

- Biodiesel Production : As a fatty acid methyl ester, it can be utilized in biodiesel formulations due to its favorable combustion characteristics.

Case Study 1: Anticancer Research

A study published in Journal of Nutritional Biochemistry explored the effects of this compound on human breast cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell proliferation and induced apoptosis through the activation of specific signaling pathways .

Case Study 2: Emulsifying Properties

Research conducted by the Food Science Institute demonstrated that incorporating this compound into salad dressings improved emulsion stability over time compared to traditional emulsifiers. This finding supports its application as a natural emulsifier in food products.

Wirkmechanismus

The mechanism of action of methyl (9E,11E)-octadeca-9,11-dienoate involves its interaction with lipid metabolic pathways. It can modulate the activity of enzymes involved in fatty acid oxidation and synthesis . The compound’s effects on cellular processes are mediated through its incorporation into cell membranes, altering membrane fluidity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (9E,11E,13Z)-9,11,13-octadecatrienoate: Another conjugated linoleic acid methyl ester with an additional double bond.

Methyl (9E,11E,13E)-9,11,13-octadecatrienoate: Similar structure but with different double bond configurations.

Uniqueness

Methyl (9E,11E)-octadeca-9,11-dienoate is unique due to its specific double bond configuration, which imparts distinct chemical and biological properties. Its presence in thermally stressed oils makes it a valuable marker for food quality control .

Biologische Aktivität

Methyl (9E,11E)-octadeca-9,11-dienoate, commonly referred to as trans,trans-9,11-octadecadienoate or conjugated linoleic acid (CLA), is a fatty acid methyl ester characterized by its unique double bond configuration at the 9th and 11th carbon positions. This compound has garnered attention for its potential health benefits and biological activities, which are explored in various studies.

- Molecular Formula : C18H32O2

- Molecular Weight : Approximately 294.47 g/mol

- Structure : Features two trans double bonds located at the 9th and 11th carbon positions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Metabolic Effects :

- Antioxidant Activity :

- Neuroprotective Effects :

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its structural configuration plays a critical role in modulating cellular processes related to fat metabolism, inflammation, and cell signaling pathways associated with cancer progression.

Comparative Analysis

To better understand the uniqueness of this compound among other fatty acids, the following table compares it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl linoleate | Unsaturated fatty acid ester | Contains cis double bonds at 9 and 12 positions |

| Methyl oleate | Monounsaturated fatty acid ester | Contains one double bond at position 9 |

| Methyl (9Z,12Z)-octadecadienoate | Unsaturated fatty acid ester | Features cis double bonds at 9 and 12 positions |

| Methyl (9Z,11E)-octadecadienoate | Unsaturated fatty acid ester | Mixed stereochemistry with one cis and one trans bond |

| Methyl (9E,11E)-octadecadienoate | Unsaturated fatty acid ester | Trans configurations at both double bond positions |

Case Studies

- Animal Studies on Cancer Prevention :

- Human Clinical Trials :

- Inflammation Modulation Studies :

Eigenschaften

IUPAC Name |

methyl (9E,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVIWYYOMPLJRMC-BNFZFUHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13038-47-6 | |

| Record name | Methyl 9,11-octadecadienoate, (E,E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013038476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 9,11-OCTADECADIENOATE, (E,E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2QP8H2DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl (9E,11E)-octadeca-9,11-dienoate in microalgae?

A1: this compound, also known as methyl linoleate, is a fatty acid methyl ester (FAME) found in the lipid profile of certain microalgae species like Chlorella vulgaris []. Its presence is noteworthy as microalgae are being explored as a potential sustainable source of biofuel.

Q2: How does the pH of the growth medium affect the production of this compound in Chlorella vulgaris?

A2: Research suggests that while extreme pH variations do not significantly hinder the growth of Chlorella vulgaris, they can alter its lipid production and fatty acid composition []. Specifically, cultivating C. vulgaris at a pH of 9, compared to its optimal pH of 8.2, led to the production of this compound along with other FAMEs like methyl hexadecanoate, methyl 9-octadecanoate, methyl octadecanoate, and methyl 9,12-octadecadienoate [].

Q3: What are the potential applications of this compound derived from microalgae?

A3: The presence of this compound in microalgal lipid profiles contributes to their potential as a feedstock for biodiesel production []. Further research into optimizing growth conditions and extraction methods could enhance the feasibility of utilizing microalgae-derived FAMEs like this compound as a renewable energy source.

Q4: Are there any other areas of research related to this compound?

A4: Beyond its role in biofuel production, this compound has been studied in the context of its reactivity. For instance, research has explored the formation of hydrogen sulfide adducts with this compound []. This highlights the ongoing interest in understanding the chemical properties and potential applications of this compound in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.